

# An In-Depth Technical Guide to MAP855: A Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MAP855   |           |
| Cat. No.:            | B8586277 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

MAP855 is a highly potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 attractive targets for therapeutic intervention. MAP855 has demonstrated efficacy in both wild-type and mutant MEK1/2 models, suggesting its potential as a valuable tool for cancer research and as a candidate for further drug development.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MAP855, including detailed experimental protocols for its evaluation.

# **Chemical Structure and Properties**

**MAP855**, with the IUPAC name 1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone, is a synthetic organic molecule.[5] Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:



### Chemical Structure of MAP855

**MAP855** 

Click to download full resolution via product page

Caption: 2D Chemical Structure of MAP855.

Physicochemical and Biological Properties of MAP855

| Property               | Value                                                                                                                                        | Reference |  |
|------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name             | 1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone | [5]       |  |
| CAS Number             | 1660107-77-6                                                                                                                                 | [4]       |  |
| Molecular Formula      | C28H23CIF2N6O3                                                                                                                               | [4]       |  |
| Molecular Weight       | 564.97 g/mol                                                                                                                                 | [4]       |  |
| SMILES                 | C[C]1=NC2=C(C=C(F)C(C3=C<br>C(CI)=C(OC4=NC=CC=N4)C=<br>C3)=C2)N=C1N5CINVALID-<br>LINKINVALID-LINK<br>N(C(CO)=O)                              |           |  |
| MEK1 ERK2 Cascade IC50 | 3 nM                                                                                                                                         | [4]       |  |
| pERK EC50              | RK EC50 5 nM                                                                                                                                 |           |  |

## **Mechanism of Action and Signaling Pathway**

**MAP855** is an ATP-competitive inhibitor of MEK1/2, meaning it binds to the ATP-binding pocket of the MEK1/2 enzymes, thereby preventing the phosphorylation and subsequent activation of



their downstream targets, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1] [6] The inhibition of ERK1/2 phosphorylation blocks the propagation of growth signals and can lead to cell cycle arrest and apoptosis in cancer cells.

### MAPK/ERK Signaling Pathway and the Role of MAP855



Click to download full resolution via product page

Caption: The MAPK/ERK signaling cascade and the inhibitory action of MAP855.

### **Experimental Protocols**



This section provides detailed methodologies for key experiments used to characterize the activity of **MAP855**.

### MEK1/2 Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of **MAP855** to inhibit the enzymatic activity of MEK1/2 in a cell-free system. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [y-33P]ATP into a substrate.

#### Materials:

- Active MEK1 (human, recombinant)
- · Inactive ERK2 (human, recombinant) as a substrate
- [y-33P]ATP
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.01% Triton X-100
- MAP855 (or other test compounds) dissolved in DMSO
- 96-well assay plates
- Phosphocellulose filter plates
- Scintillation counter

#### Procedure:

- Prepare a reaction mixture containing active MEK1, inactive ERK2, and the assay buffer.
- Add serial dilutions of MAP855 (or DMSO as a vehicle control) to the wells of the assay plate.
- Initiate the kinase reaction by adding [y-33P]ATP to each well.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).



- Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated ERK2 will bind to the filter, while the unincorporated [y-33P]ATP will be washed away.
- Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid).
- Dry the filter plate and add a scintillation cocktail to each well.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the percent inhibition for each concentration of MAP855 and determine the IC50 value by fitting the data to a dose-response curve.

### **Cell Proliferation Assay (A375 Human Melanoma Cells)**

This assay assesses the effect of **MAP855** on the proliferation of cancer cells. The A375 cell line, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK/ERK pathway, is a relevant model for studying MEK inhibitors. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.[5][7][8]

#### Materials:

- A375 human melanoma cell line[9][10]
- Complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- MAP855 (or other test compounds) dissolved in DMSO.
- Opaque-walled 96-well plates suitable for luminescence measurements.
- CellTiter-Glo® Luminescent Cell Viability Assay kit.
- · Luminometer.

#### Procedure:

 Seed A375 cells into the wells of an opaque-walled 96-well plate at a density of approximately 2,000-5,000 cells per well in 100 μL of complete growth medium.[10]



- Incubate the plate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> for 24 hours to allow the cells to attach.[10]
- Prepare serial dilutions of MAP855 in complete growth medium. The final DMSO concentration should be kept below 0.1%.
- Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of MAP855 (or vehicle control).
- Incubate the plate for 72 hours at 37°C and 5% CO2.[4]
- Equilibrate the plate to room temperature for about 30 minutes.[5][8]
- Add 100 μL of the CellTiter-Glo® Reagent to each well.[5][8]
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. [5][8]
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
- Measure the luminescence in each well using a luminometer.
- Calculate the percent viability for each concentration of MAP855 relative to the vehicle control and determine the EC50 value.

### In Vivo Pharmacokinetic Study in Mice

This study determines the pharmacokinetic profile of **MAP855** in an animal model, providing essential information on its absorption, distribution, metabolism, and excretion (ADME).

### Materials:

- Female BALB/c mice (or other appropriate strain), 6-8 weeks old.
- MAP855.
- Vehicle for formulation (e.g., 0.5% hydroxypropyl methylcellulose in water).
- Dosing syringes and needles (for oral gavage and intravenous injection).



- Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
- Anesthetic (e.g., isoflurane).
- LC-MS/MS system for bioanalysis.

#### Procedure:

- Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment.
- Dosing:
  - Oral (PO) Administration: Administer MAP855 orally via gavage at a specified dose (e.g., 10 mg/kg).[4]
  - Intravenous (IV) Administration: Administer MAP855 via tail vein injection at a specified dose (e.g., 3 mg/kg) for bioavailability determination.[4]
- · Blood Sampling:
  - Collect blood samples (approximately 50 μL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
  - Collect blood into heparinized tubes.
- Plasma Preparation:
  - Centrifuge the blood samples at 4°C to separate the plasma.
  - Store the plasma samples at -80°C until analysis.
- Bioanalysis:
  - Prepare plasma samples for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.



- Analyze the concentration of MAP855 in the plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Analysis:
  - Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Experimental Workflow for In Vivo Pharmacokinetic Study



Click to download full resolution via product page

Caption: A streamlined workflow for conducting in vivo pharmacokinetic studies.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data for **MAP855**.

#### In Vitro Potency of MAP855

| Assay                           | Parameter | Value (nM) |
|---------------------------------|-----------|------------|
| MEK1 ERK2 Cascade<br>Inhibition | IC50      | 3          |
| pERK Inhibition in A375 cells   | EC50      | 5          |



#### Pharmacokinetic Parameters of MAP855 in Rodents

| Species | Route | Dose<br>(mg/kg) | Cmax<br>(ng/mL)       | Tmax (h)              | AUC<br>(ng*h/mL)      | Oral<br>Bioavaila<br>bility (%) |
|---------|-------|-----------------|-----------------------|-----------------------|-----------------------|---------------------------------|
| Mouse   | РО    | 10              | Data not<br>available | Data not<br>available | Data not<br>available | 44                              |
| Mouse   | IV    | 3               | Data not<br>available | Data not<br>available | Data not<br>available | N/A                             |
| Rat     | РО    | 10              | Data not<br>available | Data not<br>available | Data not<br>available | 65                              |
| Rat     | IV    | 3               | Data not<br>available | Data not<br>available | Data not<br>available | N/A                             |

Note: Specific Cmax, Tmax, and AUC values were not available in the provided search results. The oral bioavailability is a key reported parameter.[4]

### Conclusion

MAP855 is a potent and selective ATP-competitive MEK1/2 inhibitor with promising preclinical activity. The data presented in this technical guide, including its chemical properties, mechanism of action, and detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in further investigating this compound. Its efficacy against both wild-type and mutant forms of MEK1/2 highlights its potential to address resistance mechanisms that can emerge with other MEK inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of MAP855 in various cancer types.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of MAP855, an efficacious and selective MEK1/2 inhibitor with ATP-competitive mode of action OAK Open Access Archive [oak.novartis.com]
- 3. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MAP855 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. MAP855 : Drug Detail Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats PMC [pmc.ncbi.nlm.nih.gov]
- 9. A375 Cells [cytion.com]
- 10. A375 Cell Line Creative Biogene [creative-biogene.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to MAP855: A Novel MEK1/2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8586277#chemical-structure-and-properties-of-map855]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com